molecular formula C9H8F5N B13479614 2-Methyl-5-(pentafluoroethyl)aniline CAS No. 238098-24-3

2-Methyl-5-(pentafluoroethyl)aniline

Cat. No.: B13479614
CAS No.: 238098-24-3
M. Wt: 225.16 g/mol
InChI Key: ZRJJGLUTBKRUJG-UHFFFAOYSA-N
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Description

2-Methyl-5-(pentafluoroethyl)aniline is an aromatic amine characterized by the presence of a methyl group at the second position and a pentafluoroethyl group at the fifth position on the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(pentafluoroethyl)aniline can be achieved through several methods. One common approach involves the nitration of 2-methyl-5-(pentafluoroethyl)benzene followed by reduction of the nitro group to an amine. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents, while the reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced catalytic systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(pentafluoroethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon is frequently used for reduction reactions.

    Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of halogenated or nitrated derivatives.

Scientific Research Applications

2-Methyl-5-(pentafluoroethyl)aniline has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.

    Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 2-Methyl-5-(pentafluoroethyl)aniline exerts its effects depends on its specific application. In chemical reactions, the electron-donating and electron-withdrawing properties of the methyl and pentafluoroethyl groups, respectively, influence the reactivity of the aromatic ring. These effects can alter the compound’s interaction with various molecular targets and pathways, such as enzymes or receptors in biological systems.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-(pentafluoroethyl)aniline: Similar structure but with the pentafluoroethyl group at the fourth position.

    2-Methyl-5-(trifluoromethyl)aniline: Contains a trifluoromethyl group instead of a pentafluoroethyl group.

    2-Methyl-5-(pentafluorosulfur)aniline: Features a pentafluorosulfur group instead of a pentafluoroethyl group.

Uniqueness

2-Methyl-5-(pentafluoroethyl)aniline is unique due to the specific positioning of its substituents, which imparts distinct electronic and steric properties

Properties

CAS No.

238098-24-3

Molecular Formula

C9H8F5N

Molecular Weight

225.16 g/mol

IUPAC Name

2-methyl-5-(1,1,2,2,2-pentafluoroethyl)aniline

InChI

InChI=1S/C9H8F5N/c1-5-2-3-6(4-7(5)15)8(10,11)9(12,13)14/h2-4H,15H2,1H3

InChI Key

ZRJJGLUTBKRUJG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(C(F)(F)F)(F)F)N

Origin of Product

United States

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